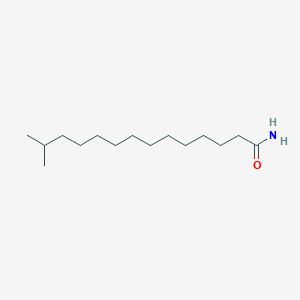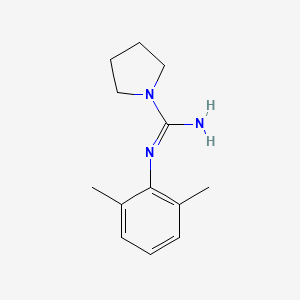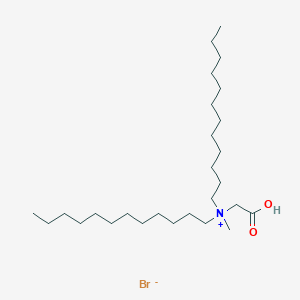![molecular formula C18H15NO4 B14498585 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- CAS No. 65004-72-0](/img/structure/B14498585.png)
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a methoxy group, and a phenylmethoxy group attached to the propenoic acid backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. This reaction is followed by cyano hydration and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-: Similar structure but lacks the cyano and phenylmethoxy groups.
2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Contains an ethoxy group instead of a methoxy group.
2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its electrophilicity, while the methoxy and phenylmethoxy groups contribute to its stability and solubility.
Propiedades
Número CAS |
65004-72-0 |
|---|---|
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-16-8-7-14(9-15(11-19)18(20)21)10-17(16)23-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H,20,21) |
Clave InChI |
KVXWLCRMCLWZPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


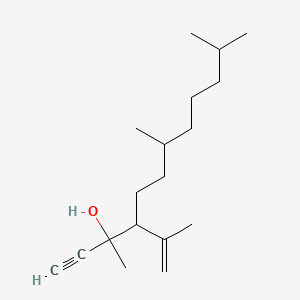
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
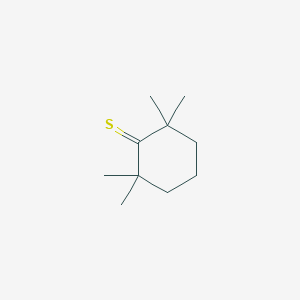

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
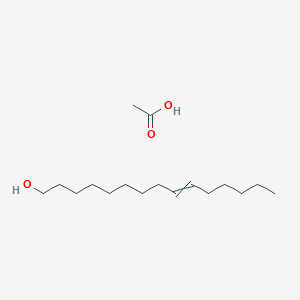
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
